Qfh4rfg7WF
Overview
Description
Qfh4rfg7WF is a useful research compound. Its molecular formula is C38H44F2N6O8S2 and its molecular weight is 814.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 814.26301105 g/mol and the complexity rating of the compound is 1550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Dots in Biological Imaging and Diagnostics
Quantum dots (QDs) have transformed from materials science into biological applications over the past two decades. Their use in biological imaging and diagnostics represents a significant advancement in the ability to study intracellular processes at the single-molecule level and conduct high-resolution cellular imaging. For example, QDs have been utilized for observing the diffusion of individual glycine receptors in living neurons and identifying lymph nodes in live animals by near-infrared emission during surgery. This highlights their potential for long-term in vivo observation of cell trafficking, tumor targeting, and diagnostics, marking a significant leap in the study of cellular and molecular biology (Michalet et al., 2005).
Enhancing Antioxidant Activity with Pulsed Electric Fields
Research on the peptide Glutamine-Tryptophan-Phenylalanine-Histidine (QWFH) from pine nut protein has shown that its antioxidant activity can be significantly increased by a pulsed electric field (PEF). This finding is crucial for developing safer food-derived bioactive compounds compared to synthetic antioxidants. The study demonstrated that PEF treatment did not cleave the QWFH chain but exposed more aromatic amino acids (Trp and Phe) to the solvent, increased the content of random coil in solution, and changed its active hydrogen. These modifications increased the antioxidant activity of QWFH, suggesting a promising process to enhance the biological activity of food components for functional food development (Sitian Zhang et al., 2018).
Quantum Dots in Bio-Imaging
Quantum dots are emerging as a superior alternative to traditional fluorophores used in the visual analysis of biomolecules. They overcome limitations such as photobleaching and spectral overlaps and are revolutionizing nanobiotechnology. QDs offer significant advantages for bio-imaging applications, including their use in high-end commercial applications. Their development from pure science to applications with commercial potential underlines their importance in advancing bio-imaging techniques (H.K. Arya et al., 2005).
Properties
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44F2N6O8S2/c1-22(2)33-30(17-16-28(47)20-29(48)21-32(49)50)35(24-8-12-26(39)13-9-24)44-38(42-33)46(6)56(53,54)19-18-31-34(23(3)4)41-37(45(5)55(7,51)52)43-36(31)25-10-14-27(40)15-11-25/h8-19,22-23,28-29,47-48H,20-21H2,1-7H3,(H,49,50)/b17-16+,19-18+/t28-,29-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALDHTCWMSZJGO-KYNKKRBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C=CC3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)/C=C/C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44F2N6O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2226413-62-1 | |
Record name | (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-((((E)-2-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)ethenyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226413621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-((((E)-2-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)ETHENYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFH4RFG7WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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